

An In-depth Technical Guide to Noroxyhydrastinine: Chemical Structure and Properties

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Compound of Interest

Compound Name: Noroxyhydrastinine

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Abstract

Noroxyhydrastinine, a naturally occurring isoquinoline alkaloid, has been identified in various plant species, notably within the *Thalictrum* genus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological context. The information presented is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Chemical Structure and Identification

Noroxyhydrastinine, systematically named 7,8-dihydro-6H-[1][2]dioxolo[4,5-g]isoquinolin-5-one, is a heterocyclic compound featuring a core isoquinoline scaffold fused with a methylenedioxy group.^[1] Its chemical identity is well-established and can be referenced through various international chemical databases.

Table 1: Chemical Identifiers for **Noroxyhydrastinine**

Identifier	Value	Source
IUPAC Name	7,8-dihydro-6H-[1] [2]dioxolo[4,5-g]isoquinolin-5-one	[1]
Molecular Formula	C ₁₀ H ₉ NO ₃	[1]
CAS Number	21796-14-5	[1][3]
PubChem CID	89047	[1]
InChI Key	VSOJKDUWYQCWFM-UHFFFAOYSA-N	[1]
SMILES	C1CNC(=O)C2=CC3=C(C=C2 1)OCO3	[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development. While extensive experimental data for **noroxyhydrastinine** is limited in publicly available literature, computed properties provide valuable initial insights.

Table 2: Computed Physicochemical Properties of **Noroxyhydrastinine**

Property	Value	Source
Molecular Weight	191.18 g/mol	[1]
XLogP3	0.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	0	[1]
Exact Mass	191.058243149 Da	[1]
Monoisotopic Mass	191.058243149 Da	[1]
Topological Polar Surface Area	47.6 Å ²	[1]
Heavy Atom Count	14	[1]

Natural Occurrence

Noroxyhydrastinine has been isolated from several plant species, primarily within the Ranunculaceae family. Its presence has been documented in the following species:

- *Thalictrum foliolosum*[4][5]
- *Thalictrum alpinum*[1]
- *Thalictrum minus* var. *adiantifolium*[6]
- *Thalictrum angustifolium*[7]

The isolation of **noroxyhydrastinine** from these plants typically involves extraction with organic solvents followed by chromatographic separation.

Pharmacological Properties and Biological Context

The pharmacological profile of **noroxyhydrastinine** is not yet extensively characterized. However, its classification as an isoquinoline alkaloid places it within a class of compounds

known for a wide range of biological activities.[8][9]

Studies on the crude extracts of plants containing **noroxyhydrastinine**, such as *Thalictrum foliolosum*, have indicated potential biological activities. For instance, the ethanolic root extract of *T. foliolosum* has demonstrated hepatoprotective effects in animal models.[4] Other alkaloids isolated from *Thalictrum* species have shown cytotoxic activities against various cancer cell lines.[10]

It is important to note that these activities are attributed to the crude extracts or other isolated compounds and have not been specifically demonstrated for purified **noroxyhydrastinine**. Further research is required to elucidate the specific pharmacological effects and mechanism of action of **noroxyhydrastinine**.

A structurally related compound, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), has been investigated for its pharmacological effects, showing selective affinity for α_2 -adrenergic receptors and potential as an anxiolytic and appetite suppressant.[11][12] Given the structural similarities, this may suggest a potential area of investigation for **noroxyhydrastinine**.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific biological assays of **noroxyhydrastinine** are not readily available in the current body of scientific literature. However, general methodologies for the isolation and characterization of alkaloids from plant material can be described.

General Protocol for Isolation and Characterization of Noroxyhydrastinine from *Thalictrum* species

This protocol represents a generalized workflow based on standard phytochemistry techniques.



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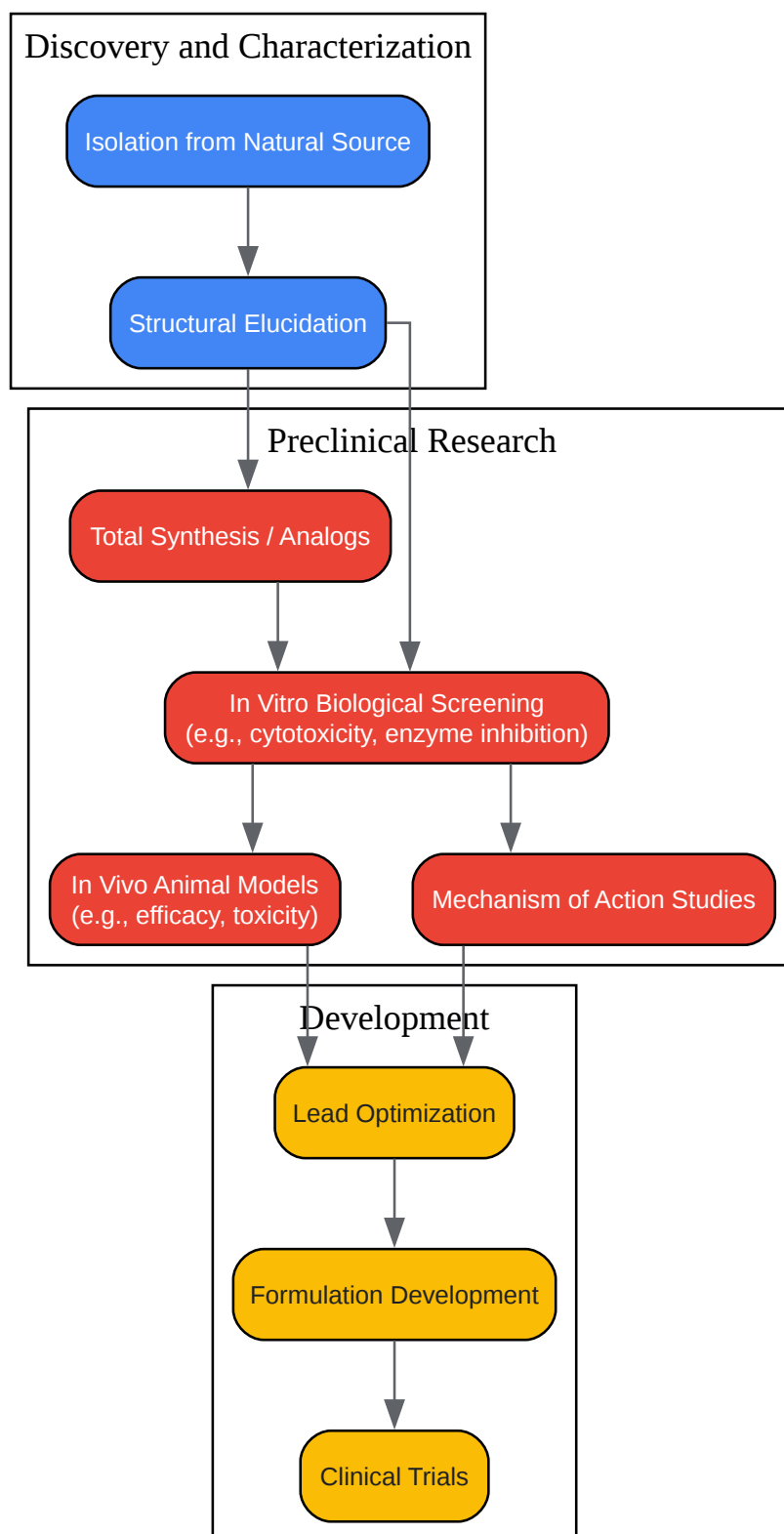
Figure 1. Generalized workflow for the isolation and characterization of **noroxyhydrastinine**.

Methodology:

- **Plant Material Collection and Preparation:** The roots of the selected *Thalictrum* species are collected, dried, and ground into a fine powder.
- **Extraction:** The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, using methods like maceration or Soxhlet extraction to obtain a crude extract.
- **Acid-Base Partitioning:** The crude extract is subjected to acid-base partitioning to separate the alkaloidal fraction from other secondary metabolites.
- **Chromatographic Separation:** The crude alkaloid fraction is then subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents of increasing polarity to separate the individual components.
- **Fraction Analysis:** The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
- **Purification:** Fractions containing **noroxyhydrastinine** are combined and further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to yield the pure compound.
- **Structural Elucidation:** The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ^1H and ^{13}C), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Logical Relationships in Drug Discovery

The exploration of a natural product like **noroxyhydrastinine** for potential therapeutic applications follows a logical progression of research activities.



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Figure 2. Logical pathway for natural product-based drug discovery.

Conclusion and Future Directions

Noroxyhydrastinine is a well-characterized isoquinoline alkaloid from a structural standpoint. However, there is a significant gap in the understanding of its physicochemical and pharmacological properties based on experimental data. The computed properties suggest a molecule with potential for good oral bioavailability. Future research should focus on:

- **Total Synthesis:** Development of a robust synthetic route to **noroxyhydrastinine** would enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs.
- **Experimental Physicochemical Characterization:** Determination of key parameters such as melting point, boiling point, pKa, and solubility in various solvents is essential for further development.
- **Comprehensive Pharmacological Screening:** A broad biological screening of pure **noroxyhydrastinine** is warranted to identify any potential therapeutic activities, including but not limited to anticancer, antimicrobial, and neuropharmacological effects.
- **Mechanism of Action Studies:** Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action to understand its molecular targets and pathways.

This technical guide serves as a starting point for researchers interested in exploring the potential of **noroxyhydrastinine**. The compiled information highlights both what is known and the significant opportunities that exist for further investigation into this natural product.

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